6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile
Description
Properties
IUPAC Name |
6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-13-14(2)20-12-21-18(13)24-11-15-6-8-23(9-7-15)17-5-3-4-16(10-19)22-17/h3-5,12,15H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPYHFNSZDOTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=CC=CC(=N3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperidine ring, followed by the introduction of the pyrimidine and picolinonitrile groups through nucleophilic substitution and coupling reactions. The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or picolinonitrile moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, or antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-based compound with potential anticancer activity.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
The compound 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile is a synthetic organic molecule that has gained attention for its potential biological activities. Its structure, featuring a piperidine ring linked to a pyrimidine moiety and a picolinonitrile, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.42 g/mol. The structural complexity includes multiple functional groups, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O |
| Molecular Weight | 344.42 g/mol |
| CAS Number | 2310140-08-8 |
Mechanisms of Biological Activity
The biological activity of This compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, including tyrosinase and other metabolic enzymes, indicating potential use in treating conditions like hyperpigmentation and metabolic disorders .
- Receptor Modulation : The presence of the piperidine and pyrimidine moieties suggests that this compound may act as a modulator of neurotransmitter receptors or other signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antimicrobial properties, which could extend to this compound due to structural similarities.
Research Findings and Case Studies
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of This compound .
Case Study 1: Tyrosinase Inhibition
A study on piperidine derivatives revealed that compounds with similar structures demonstrated significant inhibition of tyrosinase (IC50 values in low micromolar range). The docking studies suggested that these compounds bind effectively to the active site of the enzyme, preventing substrate access and thus reducing melanin production in melanocytes .
Case Study 2: Antimicrobial Properties
Research on pyrimidine derivatives indicated promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis pointed out that modifications to the pyrimidine ring could enhance antimicrobial efficacy.
Comparative Analysis with Similar Compounds
To better understand the biological potential of This compound , a comparison with other similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoroindole | Indole structure with fluorine substitution | Anticancer activity |
| 2-Methylpyridine | Similar pyridine structure | Antimicrobial properties |
| 1-(4-Pyridyl)-3-methylurea | Contains pyridine and urea | Antidiabetic effects |
These comparisons highlight how variations in substituents can significantly impact biological activity.
Q & A
Basic Research Questions
Q. What are the key structural features of 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile, and how do they influence its reactivity?
- Answer : The compound features a pyrimidine core substituted with dimethyl groups (5,6-dimethylpyrimidin-4-yl), a piperidine ring linked via an oxymethyl group, and a picolinonitrile moiety. The nitrile group enhances electrophilic reactivity, while the piperidine ring introduces conformational flexibility, impacting binding interactions. The dimethylpyrimidine group may contribute to steric hindrance or π-π stacking in biological systems. Structural analogs (e.g., dihydropyrimidine-5-carbonitriles) show that substituent positions significantly affect bioactivity and synthetic pathways .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Answer : While specific safety data for this compound are limited, structurally related piperidine-pyrimidine derivatives require precautions such as:
- Inhalation : Use fume hoods; transfer to fresh air if exposed .
- Skin contact : Immediately remove contaminated clothing and rinse with water .
- Storage : Maintain in a cool, dry, well-ventilated environment to preserve stability .
Q. How can researchers verify the purity of synthesized this compound?
- Answer : Use HPLC with UV detection (λ = 254 nm) for purity analysis. NMR (¹H/¹³C) confirms structural integrity:
- ¹H NMR : Look for signals at δ 2.2–2.4 ppm (dimethyl groups) and δ 3.6–4.2 ppm (piperidine-OCH₂).
- LC-MS : Monitor for [M+H]⁺ peaks matching the molecular formula (C₁₉H₂₂N₆O₂, exact mass: 390.18 g/mol) .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the 5,6-dimethylpyrimidin-4-yl moiety into the piperidine-picolinonitrile scaffold?
- Answer : Key steps include:
- Intermediate synthesis : Use β-chloroenaldehyde derivatives to form the pyrimidine ring via cyclocondensation with amidines .
- Coupling reactions : Employ Buchwald-Hartwig amination or Ullmann coupling to attach the piperidine-picolinonitrile fragment .
- Yield optimization : Adjust solvent polarity (e.g., DMF → THF) and catalyst loading (Pd(OAc)₂, XPhos) to improve cross-coupling efficiency .
Q. How do structural modifications at the piperidine or pyrimidine positions affect biological activity?
- Answer : Comparative studies on analogs reveal:
- Advanced studies should use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies:
- Formulation : Use PEGylated nanoparticles to enhance solubility .
- Metabolic profiling : Perform LC-HRMS to identify phase I/II metabolites in liver microsomes .
- Dose optimization : Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ with effective plasma concentrations .
Methodological and Experimental Design Questions
Q. What analytical techniques are critical for characterizing degradation products of this compound under stressed conditions?
- Answer :
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C.
- Analysis : Use UPLC-QTOF-MS to identify degradation products (e.g., nitrile → amide hydrolysis) .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Answer : Follow this workflow:
Core scaffold retention : Maintain the pyrimidine-piperidine-picolinonitrile backbone.
Substituent variation : Introduce halogens, alkyl groups, or heterocycles at the pyrimidine 4-position.
Activity assays : Test against target enzymes (e.g., kinases) using fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
